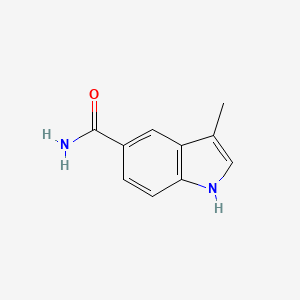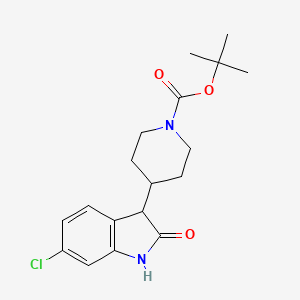
tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate, also known as C16, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent. This molecule has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate acts as an inhibitor of certain enzymes and receptors, including the serine/threonine kinase PIM1 and the histone deacetylase HDAC6. By inhibiting these targets, this compound can disrupt various cellular pathways involved in disease progression. Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, this compound has been shown to have neuroprotective effects in models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has several advantages as a research tool, including its specificity and potency as an inhibitor. However, it also has limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate, including the development of more potent and selective inhibitors, the investigation of its potential as a combination therapy with other drugs, and the exploration of its effects on other cellular pathways and targets. Additionally, further studies are needed to fully understand the potential benefits and limitations of this compound as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have inhibitory effects on enzymes and receptors involved in cancer, inflammation, and neurological disorders. This molecule has been studied in both in vitro and in vivo models, with promising results.
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-18(2,3)24-17(23)21-8-6-11(7-9-21)15-13-5-4-12(19)10-14(13)20-16(15)22/h4-5,10-11,15H,6-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGKDKRCNKKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
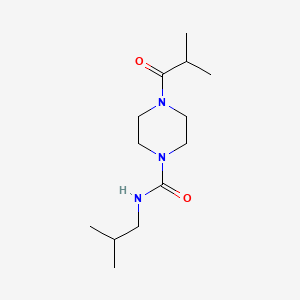

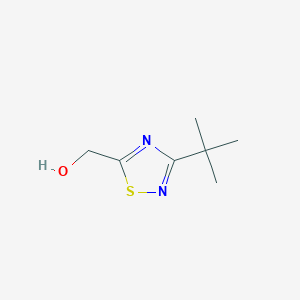
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
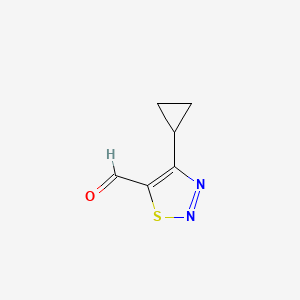
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)


